2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole
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Overview
Description
2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole is a heterocyclic compound that features a fused indene and pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole typically involves the reaction of 1,3-indanedione with phenylhydrazine. The reaction is often carried out in the presence of a catalyst such as scandium trifluoromethanesulfonate. The reaction mixture is heated under reflux conditions for several hours to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and catalyst concentration, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indene or pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while substitution reactions can introduce various functional groups onto the indene or pyrazole rings.
Scientific Research Applications
2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in studies to understand its interactions with various enzymes and receptors, providing insights into its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,3-Diaryl-2,3,4,4a-tetrahydro-5H-indeno[1,2-c]pyridazin-5-ones: These compounds share a similar indene ring system but differ in the fused heterocyclic ring.
Pyrazolo[1,5-a]pyrimidines: These compounds also feature a pyrazole ring but are fused with a pyrimidine ring instead of an indene ring.
Uniqueness
2-Phenyl-2,3,3a,4-tetrahydroindeno[1,2-c]pyrazole is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
2380-43-0 |
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Molecular Formula |
C16H14N2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
2-phenyl-3a,4-dihydro-3H-indeno[1,2-c]pyrazole |
InChI |
InChI=1S/C16H14N2/c1-2-7-14(8-3-1)18-11-13-10-12-6-4-5-9-15(12)16(13)17-18/h1-9,13H,10-11H2 |
InChI Key |
QWIXANMUOJBVTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CN(N=C2C3=CC=CC=C31)C4=CC=CC=C4 |
Origin of Product |
United States |
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